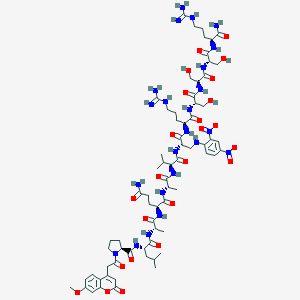

![molecular formula C12H11NO2 B071354 [4-(Pyrid-2-yloxy)phenyl]methanol CAS No. 194017-70-4](/img/structure/B71354.png)

[4-(Pyrid-2-yloxy)phenyl]methanol

Vue d'ensemble

Description

Molecular Structure Analysis

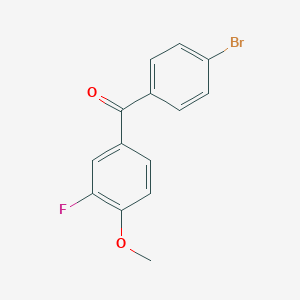

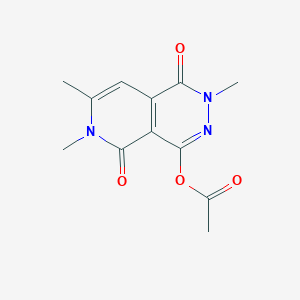

The molecular formula of “[4-(Pyrid-2-yloxy)phenyl]methanol” is C12H11NO2 . Its structure includes a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) attached to a phenyl group (a six-membered carbon ring) via an oxygen atom . The phenyl group also has a methanol (CH2OH) group attached to it .Physical And Chemical Properties Analysis

“[4-(Pyrid-2-yloxy)phenyl]methanol” has a molecular weight of 201.23 g/mol . Its physical and chemical properties include a density of 1.1±0.1 g/cm3, a boiling point of 353.8±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 63.2±3.0 kJ/mol and a flash point of 167.8±24.6 °C .Applications De Recherche Scientifique

Medicinal Chemistry: Synthesis of Anti-Fibrotic Compounds

[4-(Pyrid-2-yloxy)phenyl]methanol serves as a precursor in the synthesis of novel pyrimidine derivatives with anti-fibrotic activity. These compounds have shown promise in inhibiting the expression of collagen and reducing the content of hydroxyproline in cell culture mediums, indicating potential as novel anti-fibrotic drugs .

Organic Synthesis: Intermediate for Heterocyclic Compounds

This chemical is used as an intermediate in the construction of heterocyclic compound libraries. Heterocyclic compounds are crucial in various biological processes and the development of pharmaceuticals due to their diverse biological activities .

Pharmacological Research: Development of Privileged Structures

The pyrimidine moiety, often present in [4-(Pyrid-2-yloxy)phenyl]methanol derivatives, is considered a privileged structure in medicinal chemistry. It is associated with a wide range of pharmacological activities, including antimicrobial, antiviral, and antitumor properties .

Chemical Biology: Study of Biological Activities

Derivatives of [4-(Pyrid-2-yloxy)phenyl]methanol are designed and synthesized to evaluate their biological activities against various cell lines. This helps in identifying new therapeutic agents with specific biological targets .

Safety and Hazards

“[4-(Pyrid-2-yloxy)phenyl]methanol” is classified as hazardous under the Hazardous Products Regulations . It’s harmful if swallowed, causes skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

(4-pyridin-2-yloxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-9-10-4-6-11(7-5-10)15-12-3-1-2-8-13-12/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTXOQRCIVCMLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591333 | |

| Record name | {4-[(Pyridin-2-yl)oxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Pyrid-2-yloxy)phenyl]methanol | |

CAS RN |

194017-70-4 | |

| Record name | {4-[(Pyridin-2-yl)oxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

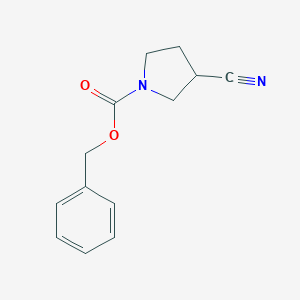

![2-Butylbenzo[d]thiazol-7-ol](/img/structure/B71295.png)

![Methyl 6,6-dimethyl-4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71301.png)